1-(4-(isobutylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
Description
Introduction and Research Context
Historical Development and Discovery
The compound was first synthesized through multistep organic reactions involving piperidine and sulfonamide intermediates. A pivotal synthesis route, documented in a 2012 patent, employs 1-benzyl-4-piperidone as a starting material. Sequential hydrogenation, debenzylation, and sulfonylation reactions yield the isobutylsulfonyl-piperidine core, which is subsequently functionalized with a pyrrole-ethanone group via condensation. This method emphasizes catalytic hydrogenation and acid-mediated coupling, achieving a molecular weight of 312.4 g/mol and the formula C₁₅H₂₄N₂O₃S.
Key synthetic challenges included optimizing the sulfonylation step, where Tosyl chloride (p-toluenesulfonyl chloride) was used to introduce the isobutylsulfonyl group. The patent highlights triethylamine as a critical base for facilitating nucleophilic substitution at the piperidine nitrogen. Later advancements focused on improving yield and scalability, particularly in isolating intermediates like N-Boc-4-hydroxypiperidine.
Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₅H₂₄N₂O₃S |
| Molecular weight | 312.4 g/mol |
| SMILES notation | CC(C)CS(=O)(=O)C1CCN(C(=O)Cn2cccc2)CC1 |
| Key functional groups | Piperidine, sulfonyl, pyrrole |
Position within Heterocyclic Chemistry
Piperidine, a six-membered saturated nitrogen heterocycle, serves as the structural backbone of this compound. Its conformational flexibility enables diverse functionalization, while the sulfonyl group enhances electrophilicity and hydrogen-bonding capacity. The 1H-pyrrole moiety introduces aromatic character and π-π stacking potential, critical for target binding in bioactive molecules.
The integration of these groups exemplifies hybrid heterocyclic design, merging the metabolic stability of piperidine with the electronic effects of sulfonamides and the planar rigidity of pyrrole. Such architectures are prevalent in kinase inhibitors and antimicrobial agents, though this specific compound’s bioactivity remains under investigation.
Classification in Sulfonamide Derivative Literature
Sulfonamide derivatives are characterized by their sulfonyl (–SO₂–) bridge, which confers acidity and solubility. This compound belongs to the aryl/alkyl sulfonamide subclass, distinguished by its isobutylsulfonyl group. Unlike traditional antibacterial sulfonamides (e.g., sulfamethoxazole), its mechanism likely involves enzyme inhibition via sulfonyl-oxygen coordination rather than dihydropteroate synthase antagonism.
Comparative studies with analogs reveal that the isobutyl chain enhances lipophilicity, potentially improving blood-brain barrier penetration. This property is leveraged in central nervous system-targeted drugs, though no in vivo data for this compound are publicly available.
Research Significance and Contemporary Relevance
Recent interest in this compound stems from its structural similarity to bioactive chalcones and sulfonamide-based therapeutics. For instance, ethanone chalcones bearing pyrrole substituents exhibit antimicrobial and cytotoxic activities, with IC₅₀ values as low as 14 µg/mL against prostate cancer cells. While direct evidence for 1-(4-(isobutylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is lacking, its modular synthesis allows rapid derivatization for structure-activity relationship studies.
Ongoing research prioritizes its use as a precursor for radiopharmaceuticals and protease inhibitors, capitalizing on the sulfonyl group’s ability to coordinate metal ions and mimic transition states. Collaborative efforts between synthetic and computational chemists aim to predict its binding affinities, reducing empirical screening costs.
Properties
IUPAC Name |
1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-2-pyrrol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-13(2)12-21(19,20)14-5-9-17(10-6-14)15(18)11-16-7-3-4-8-16/h3-4,7-8,13-14H,5-6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFHWVSPGOHEHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CN2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(isobutylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the isobutylsulfonyl group: This step involves the sulfonylation of the piperidine ring using reagents like isobutylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the pyrrole ring: The pyrrole ring can be introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the ethanone moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(4-(isobutylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
2-(Benzyloxy)-3,5-difluorophenol and its derivatives are used across several scientific disciplines:
- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.
- Chemistry: Utilized in creating complex fluorinated compounds.
- Drug Discovery: Benzyloxy pharmacophores, like those in 2-(Benzyloxy)-3,5-difluorophenol, are valuable in medical innovation .
- Agriculture: Applications in the development of agricultural products.
Related Research and Biological Activities
Compounds containing difluorophenol exhibit significant biological activities, including:
- Antimicrobial and antifungal properties.
- Inhibition of enzymes in human breast and colon cancer cell lines .
- Inhibiting CARM1, displaying antiproliferative effects against melanoma cell lines .
Examples of Related Compounds
Other difluorophenol compounds are being explored for various applications:
- 3-(Benzyloxy)-2,4-difluorophenol: Used as an intermediate in synthesizing bioactive compounds for pharmaceuticals and in agriculture.
- 2-(Benzyloxy)-3,6-difluorophenol: A bioactive compound derived from Stipa tenacissima .
The following table shows the IC50 values of Stipa tenacissima L. fractions against different cancer cell lines :
| Stipa tenacissima L. Fractions | IC50 Values (µg/mL) |
|---|---|
| MDA-MB-231 | |
| F1 | 63.58 ± 3.14 |
| F2 | 72.410 ± 0.015 |
| F3 | 93.320 ± 0.041 |
| F4 | 99.880 ± 0.061 |
Case Studies and Research Findings
- (2-(Benzyloxy)phenyl)methanamine Derivatives as CARM1 Inhibitors: Chemical modifications on compound 6 led to (2-(benzyloxy)phenyl)methanamine derivatives, potent inhibitors of CARM1, with compound 17e showing remarkable potency and selectivity (IC50 = 2 ± 1 nM) and good antitumor efficacy in a melanoma xenograft model .
- Benzyloxy Pharmacophore in Drug Design: The benzyloxy pharmacophore is critical in designing drugs with improved medical innovation. Safinamide, which contains a benzyloxy group, enhances congruence in Parkinson's Disease (PD) patients .
- RET Kinase Inhibitors: Research into 2-substituted phenol quinazolines identified that specific compounds displayed meaningful kinase selectivity in the cellular context and do not promiscuously inhibit off-target kinases responsible for cell proliferation and survival .
Mechanism of Action
The mechanism of action of 1-(4-(isobutylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(4-(isobutylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone with structurally or functionally related compounds:
Key Structural and Functional Insights:
Piperidine vs. Piperazine Substitution :
- The target compound’s piperidine ring with an isobutylsulfonyl group contrasts with piperazine -containing analogs (e.g., UDO). Piperazines often enhance solubility and binding to CNS targets due to their basicity, whereas sulfonamide groups (as in the target compound) may improve metabolic stability or enzyme inhibition .
Heterocyclic Moieties: The 1H-pyrrole in the target compound differs from pyridine (UDO) or tetrazole (Compounds 22–28).
Pharmacological Potential: While the target compound lacks direct activity data, its sulfonamide-piperidine motif resembles scaffolds in protease inhibitors (e.g., HIV-1 protease). The 1H-pyrrole group is common in kinase inhibitors, suggesting possible dual mechanisms of action .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those for 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives, involving chloroacetylation and nucleophilic substitution with piperidine .
Biological Activity
The compound 1-(4-(isobutylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of neurological and cancer-related applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular structure of the compound features a piperidine ring, an isobutylsulfonyl group, and a pyrrole moiety. This unique configuration contributes to its interaction with biological targets.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Calcium Channel Modulation : Similar compounds have been identified as calcium channel inhibitors, which play crucial roles in neurotransmitter release and muscle contraction .
- Apoptosis Induction : Analogous structures have shown promise as apoptosis inducers in various cancer cell lines, indicating potential for therapeutic applications in oncology .
- Glycine Transporter Inhibition : Compounds with similar functional groups have been explored as inhibitors of glycine transporters, which are implicated in central nervous system (CNS) disorders .
Anticancer Properties
Several studies have highlighted the anticancer potential of related compounds. For instance, derivatives with similar structural motifs have demonstrated activity against breast and colon cancer cell lines, suggesting that the target compound may also possess anticancer properties. The mechanism often involves caspase activation leading to programmed cell death .
Neuroprotective Effects
Given its structural similarity to known neuroactive compounds, there is a hypothesis that this compound could exhibit neuroprotective effects. Research on glycine transporter inhibitors suggests potential benefits in treating CNS disorders such as schizophrenia and anxiety disorders .
Case Studies
- Study on Apoptosis Induction : A study evaluated the apoptosis-inducing capabilities of structurally related compounds on various cancer cell lines. Results showed significant induction of apoptosis via caspase pathways, supporting further investigation into the target compound's efficacy against cancer .
- Glycine Transporter Inhibition : Inhibitors of glycine transporters have been studied for their role in enhancing synaptic transmission in the CNS. The target compound's structural features suggest it may similarly enhance glycinergic signaling, warranting further exploration in preclinical models .
Data Table: Biological Activity Overview
Q & A
Basic Research Question: What are the optimal synthetic routes for 1-(4-(isobutylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, and how can purity be ensured?
Methodological Answer:
The compound’s synthesis typically involves multi-step reactions:
Piperidine sulfonation : React 4-piperidone with isobutylsulfonyl chloride under basic conditions (e.g., NaH in THF) to form 4-(isobutylsulfonyl)piperidine .
Ethanone bridge formation : Use a nucleophilic substitution or coupling reaction (e.g., Buchwald-Hartwig amination) to attach the ethanone moiety.
Pyrrole functionalization : Introduce the 1H-pyrrol-1-yl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or direct alkylation .
Purity Assurance :
- Monitor reactions by HPLC (C18 column, acetonitrile/water gradient) and NMR (tracking sulfonyl proton shifts at δ 3.2–3.5 ppm and pyrrole protons at δ 6.8–7.2 ppm) .
- Purify via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Advanced Research Question: How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
Methodological Answer:
Target Selection : Prioritize targets based on structural motifs (e.g., sulfonyl groups bind ATP pockets in kinases; pyrrole may interact with aromatic residues in GPCRs) .
Docking Studies :
- Use AutoDock Vina or Schrödinger Suite to model binding poses.
- Validate with molecular dynamics simulations (NAMD/GROMACS) to assess stability over 100 ns .
Pharmacophore Analysis :
- Map electrostatic and hydrophobic features (e.g., sulfonyl’s hydrogen-bond acceptor role) using MOE or Discovery Studio .
Basic Research Question: What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify piperidine protons (δ 1.5–2.5 ppm), sulfonyl-linked CH₂ (δ 3.2–3.5 ppm), and pyrrole protons (δ 6.8–7.2 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O) at δ 195–205 ppm and sulfonyl (SO₂) at δ 55–60 ppm .
- FT-IR : Detect C=O stretch (~1700 cm⁻¹) and S=O asymmetric/symmetric stretches (~1350/1150 cm⁻¹) .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of isobutylsulfonyl group) .
Advanced Research Question: How to resolve contradictory data in biological activity assays (e.g., IC₅₀ variability across studies)?
Methodological Answer:
Assay Optimization :
- Standardize conditions (pH 7.4 buffer, 1% DMSO, 37°C) to minimize solvent effects .
- Use positive controls (e.g., staurosporine for kinase assays) to validate assay reproducibility .
Data Analysis :
- Apply Hill slope modeling to distinguish allosteric vs. competitive inhibition.
- Perform ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values across replicates .
Mechanistic Follow-Up :
- Use surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ/kₒff) and confirm target engagement .
Basic Research Question: What are the recommended storage conditions to maintain compound stability?
Methodological Answer:
- Short-term : Store at –20°C in airtight vials with desiccant (e.g., silica gel) to prevent hydrolysis of the sulfonyl group .
- Long-term : Use amber vials under inert gas (argon) at –80°C; monitor degradation via HPLC every 6 months .
- Handling : Avoid prolonged exposure to light or moisture; reconstitute in anhydrous DMSO for biological assays .
Advanced Research Question: How to design SAR studies to optimize this compound’s selectivity against off-target receptors?
Methodological Answer:
Scaffold Modification :
- Replace the isobutylsulfonyl group with methylsulfonyl or arylsulfonyl variants to alter steric bulk .
- Substitute pyrrole with imidazole or thiophene to modulate π-π interactions .
In Silico Screening :
- Perform MM-PBSA calculations to predict binding free energy differences across homologs (e.g., kinase isoforms) .
Experimental Validation :
- Test analogs in panels of related targets (e.g., kinase profiling at 1 µM) and quantify selectivity indices (SI = IC₅₀ off-target / IC₅₀ on-target) .
Basic Research Question: What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE Requirements : Nitrile gloves, lab coat, and safety goggles; use fume hoods for weighing .
- Spill Management : Neutralize with inert absorbent (vermiculite) and dispose as hazardous waste (EPA code D001) .
- First Aid : For skin contact, wash with 10% ethanol/water; for inhalation, move to fresh air and monitor for respiratory irritation .
Advanced Research Question: How to investigate metabolic stability using in vitro models?
Methodological Answer:
Liver Microsome Assays :
- Incubate compound (10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C .
- Terminate reactions at 0, 15, 30, 60 mins with acetonitrile; analyze by LC-MS/MS to quantify parent compound depletion .
CYP Inhibition Screening :
- Use fluorogenic substrates (e.g., CYP3A4: BFC; CYP2D6: AMMC) to assess IC₅₀ values .
Metabolite Identification :
- Perform HRMS/MS in positive/negative ion modes; compare fragmentation to reference libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
